molecular formula C14H11N5 B11052453 2,4-Diamino-6-(4-methylphenyl)pyridine-3,5-dicarbonitrile

2,4-Diamino-6-(4-methylphenyl)pyridine-3,5-dicarbonitrile

Cat. No.: B11052453
M. Wt: 249.27 g/mol
InChI Key: VUJMYKFGKJLDNL-UHFFFAOYSA-N
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Description

2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridyl cyanide group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE typically involves multi-step organic reactions. One common method includes the reaction of 2,4-diamino-5-cyano-6-(4-methylphenyl)-3-pyridine with cyanogen bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, sulfonyl chlorides, and alkylating agents are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary amines.

Scientific Research Applications

2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties and potential therapeutic uses.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE shares similarities with other pyridyl cyanides and aromatic nitriles.
  • Compounds like 2,4-diamino-5-cyano-6-phenyl-3-pyridyl cyanide and 2,4-diamino-5-cyano-6-(4-chlorophenyl)-3-pyridyl cyanide are structurally related.

Uniqueness

The uniqueness of 2,4-DIAMINO-5-CYANO-6-(4-METHYLPHENYL)-3-PYRIDYL CYANIDE lies in its specific functional groups, which confer distinct reactivity and potential applications. Its combination of a pyridyl cyanide group and a 4-methylphenyl group makes it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C14H11N5

Molecular Weight

249.27 g/mol

IUPAC Name

2,4-diamino-6-(4-methylphenyl)pyridine-3,5-dicarbonitrile

InChI

InChI=1S/C14H11N5/c1-8-2-4-9(5-3-8)13-10(6-15)12(17)11(7-16)14(18)19-13/h2-5H,1H3,(H4,17,18,19)

InChI Key

VUJMYKFGKJLDNL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C(=C2C#N)N)C#N)N

Origin of Product

United States

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